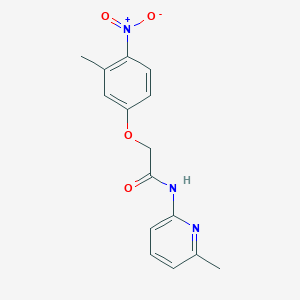

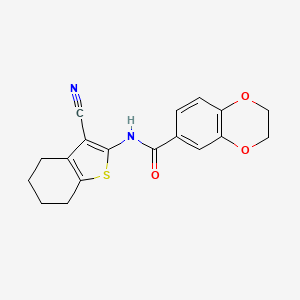

2-(3-methyl-4-nitrophenoxy)-N-(6-methyl-2-pyridinyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of compounds structurally similar to 2-(3-methyl-4-nitrophenoxy)-N-(6-methyl-2-pyridinyl)acetamide involves processes like alkylation and nitration. Zhang Da-yang et al. (2004) described the synthesis of a related compound, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, using alkylation and nitration methods under specific conditions to achieve high yields (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using techniques like X-ray crystallography, IR, and NMR spectroscopy. Studies on related compounds, such as those by S. Rajagopal et al. (2003) and A. Lysov et al. (2000), provide insights into the molecular packing, bonding, and electronic behavior of these molecules (S. Rajagopal et al., 2003)(A. Lysov et al., 2000).

Chemical Reactions and Properties

The interaction of nitro and acetamido groups in molecules like o-nitroacetanilide and its derivatives, closely related to 2-(3-methyl-4-nitrophenoxy)-N-(6-methyl-2-pyridinyl)acetamide, affects the chemical properties and reactions. These interactions can result in unique chemical shifts and reactivity patterns (Zhang Da-yang, 2004).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial in understanding these compounds. The study by Rui M. S. Loureiro et al. (2008) on a compound with similar functional groups elucidates the significance of hydrogen bonding in determining physical properties (Rui M. S. Loureiro et al., 2008).

Chemical Properties Analysis

The chemical properties of compounds like 2-(3-methyl-4-nitrophenoxy)-N-(6-methyl-2-pyridinyl)acetamide are influenced by their functional groups. Studies such as those by He Xiang-qi (2007) offer insights into how different functional groups impact reactivity and chemical behavior (He Xiang-qi, 2007).

科学的研究の応用

Synthesis and Characterization

- Polyimides Derived from Pyridine Dianhydride : A study detailed the synthesis of a novel pyridine-containing aromatic dianhydride monomer and its use to prepare a series of polyimides. These materials exhibited good solubility, thermal stability, and mechanical properties, highlighting their potential applications in various industrial and technological fields (Wang et al., 2006).

Photocatalytic Degradation

- Degradation of Environmental Contaminants : Research on the photocatalytic degradation of environmental contaminants like paracetamol used TiO2 nanoparticles, illustrating a method to address pollution. This study underscores the importance of photocatalysis in environmental remediation and the potential for related compounds to assist in these processes (Jallouli et al., 2017).

Molecular Structure and Synthesis

- Pyrroloquinoline Synthesis : Another investigation focused on the synthesis of pyrrolo[4,3,2-de]quinolines, showcasing advanced synthetic routes for complex organic molecules. This research could be relevant for the development of novel organic compounds with potential applications in drug development and materials science (Roberts et al., 1997).

Anticancer and Anti-inflammatory Activities

- Anticancer, Anti-Inflammatory, and Analgesic Activities : A study on synthesized 2-(substituted phenoxy) acetamide derivatives highlighted their potential as anticancer, anti-inflammatory, and analgesic agents. This indicates the broad therapeutic potential of similar compounds in medical research (Rani et al., 2014).

特性

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)-N-(6-methylpyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-10-8-12(6-7-13(10)18(20)21)22-9-15(19)17-14-5-3-4-11(2)16-14/h3-8H,9H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUVUVOLQIMWDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)

![4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5568603.png)

![5-[1-(4-chlorophenyl)ethylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5568617.png)

![7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5568618.png)

![methyl 4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5568638.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)

![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)